molecular formula C4H9BO2 B052118 (E)-But-2-EN-2-ylboronic acid CAS No. 125261-72-5

(E)-But-2-EN-2-ylboronic acid

Cat. No. B052118
CAS RN: 125261-72-5
M. Wt: 99.93 g/mol
InChI Key: CCXHEPSOPWJNJB-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of (E)-But-2-EN-2-ylboronic acid derivatives involves enantioselective and diastereoselective methodologies. One approach described involves the use of chiral allylic alcohol β-carbanion equivalents for the enantioselective synthesis of 2-butene-1,4-diols from aldehydes through reactions with chiral allylboronates, followed by epoxidation and acid-catalyzed rearrangement (Roush & Grover, 1992).

Molecular Structure Analysis

The molecular structure of (E)-But-2-EN-2-ylboronic acid plays a pivotal role in its reactivity and utility in organic synthesis. Its structure allows for the formation of stable complexes with transition metals, facilitating various cross-coupling reactions. The boronic acid group's ability to act as a Lewis acid or nucleophile under different conditions makes it a versatile reagent in organic synthesis.

Chemical Reactions and Properties

(E)-But-2-EN-2-ylboronic acid participates in a range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The compound's ability to undergo selective dimerization reactions under catalyzed conditions to form (E)-configured vinylallenes showcases its utility in synthesizing complex organic frameworks (Bassetti et al., 2007).

Physical Properties Analysis

The physical properties of (E)-But-2-EN-2-ylboronic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical reactions. While specific data on these properties were not directly found in the literature, the general behavior of boronic acids suggests that they are relatively stable under dry conditions but can form boronic esters in the presence of diols, which may affect their reactivity and handling.

Chemical Properties Analysis

The chemical properties of (E)-But-2-EN-2-ylboronic acid, including its acidity, reactivity towards nucleophiles, and propensity to form boronate complexes, underpin its wide application in organic synthesis. Its reactivity pattern allows for the facile functionalization of organic molecules, providing a pathway to a variety of chemical structures. The compound's ability to act as a Lewis acid catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids illustrates its potential as a catalytic agent in organic transformations (Yamashita, Sakakura, & Ishihara, 2013).

Scientific Research Applications

Kinetic Models for Hydrocarbon Formation and Degradation

A study by Battin‐Leclerc (2002) explored the oxidation and combustion reactions of unsaturated hydrocarbons, emphasizing kinetic models. This research is crucial for understanding the behavior of compounds like (E)-But-2-EN-2-ylboronic acid under high temperatures, which has implications for industrial processes and environmental science (Battin‐Leclerc, 2002).

Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental impact and degradation pathways of these substances. This study indirectly relates to the chemical behavior and potential environmental fate of (E)-But-2-EN-2-ylboronic acid derivatives, especially in understanding their breakdown and transformation in natural settings (Liu & Avendaño, 2013).

Applications as Sanitation and Cleaning Agent

Research by Iram et al. (2021) into electrolyzed oxidizing water (EOW) and its applications as a sanitation and cleaning agent presents an interesting perspective on the use of chemical compounds for enhancing food safety and environmental sanitation. The findings from this study could inform the use of (E)-But-2-EN-2-ylboronic acid in similar contexts, given its chemical properties (Iram et al., 2021).

Carbon-Based Solid Acids for Environmental Chemistry

Mahajan and Gupta (2019) discussed the synthesis, properties, and applications of carbon solid acids, focusing on their role in green chemistry and catalysis. This review underscores the potential of (E)-But-2-EN-2-ylboronic acid in developing sustainable chemical processes and materials, especially in catalysis and environmental remediation (Mahajan & Gupta, 2019).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its use, boronic acids are often used in the field of medicinal chemistry due to their ability to interact with biological targets. For example, they can inhibit enzymes or modulate receptor activity .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Boronic acids have been the subject of much research due to their potential applications in various fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

[(E)-but-2-en-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHEPSOPWJNJB-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C(=C\C)/C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-But-2-EN-2-ylboronic acid

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